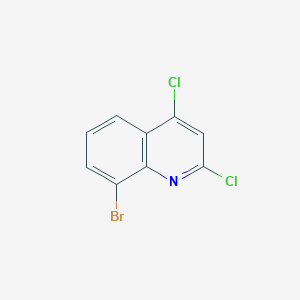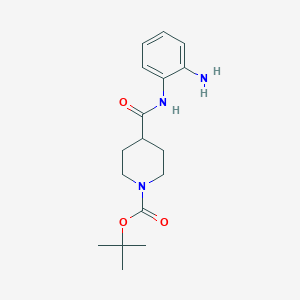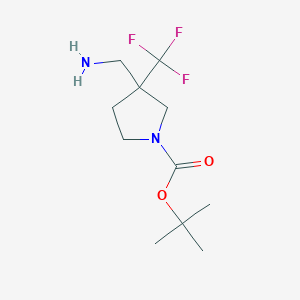
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold have been discussed . One approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Chemical Reactions Analysis
The chemical reactions involving THIQ analogs are complex and involve multiple steps . For instance, one approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
1,2,3,4-Tetrahydroisoquinoline derivatives have been identified as potential therapeutic agents for neurodegenerative diseases. They exhibit diverse biological activities that can be beneficial in treating conditions like Alzheimer’s and Parkinson’s disease . The compound’s ability to modulate neurotransmitter systems or inhibit protein aggregation makes it a valuable tool in neuropharmacological research.
Antimicrobial Agent Development
These compounds have shown promising results as antimicrobial agents. Their structural complexity allows them to interact with various bacterial and viral proteins, potentially leading to new treatments for infectious diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of 1,2,3,4-Tetrahydroisoquinoline derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action includes the inhibition of key inflammatory mediators .
Cancer Therapeutics
Research has indicated that certain tetrahydroisoquinoline derivatives can act as anti-cancer agents. They may work by interfering with cancer cell signaling pathways or inducing apoptosis in malignant cells .
Antineuroinflammatory Agents
Some derivatives of 1,2,3,4-Tetrahydroisoquinoline are known to function as antineuroinflammatory agents. This application is particularly relevant in the context of diseases where inflammation plays a role in neuronal damage .
Asymmetric Catalysis
Tetrahydroisoquinoline derivatives are used in asymmetric catalysis as chiral scaffolds. Their unique structure enables them to induce chirality in chemical reactions, which is crucial for producing enantiomerically pure pharmaceuticals .
Lead Compounds in Drug Discovery
Due to their biological activity, these compounds serve as lead structures in drug discovery. They provide a framework upon which medicinal chemists can build to create more potent and selective drugs .
Optical Material Research
Partially hydrogenated isoquinoline derivatives are investigated for their potential as optical materials in Langmuir–Blodgett films. This application explores the physical properties of the compounds beyond their biological activity .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, interact with their targets to exert diverse biological activities . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations are likely to be complex and varied, reflecting the broad range of biological activities associated with these compounds.
Result of Action
Given that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, exert diverse biological activities , it is likely that the effects of this compound’s action would be multifaceted and potentially beneficial in the context of various infective pathogens and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-3,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYRALKUWAOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



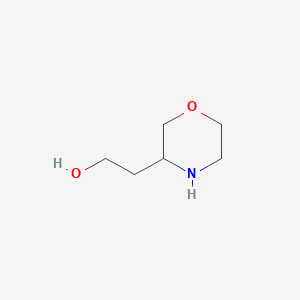
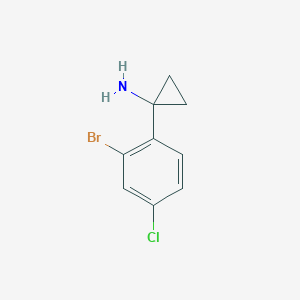


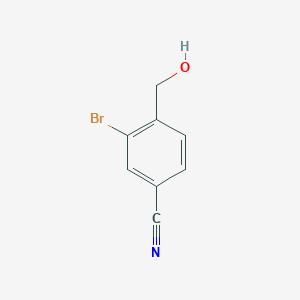



![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)

